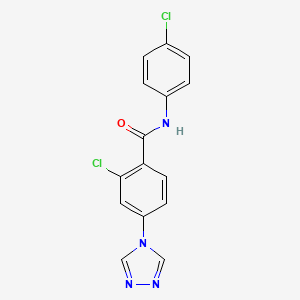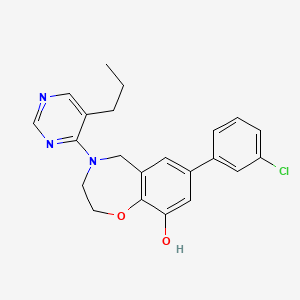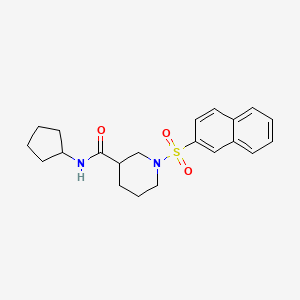![molecular formula C16H15NO2 B5299117 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as HPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPPH belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of cell survival and proliferation. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one also induces apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Furthermore, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and oxidative stress-related diseases.
Biochemical and physiological effects:
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one exhibits a wide range of biochemical and physiological effects such as inhibition of COX-2 and MMPs, induction of apoptosis, and inhibition of ROS and pro-inflammatory cytokines. These effects make 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its high purity and stability, which ensures reproducibility of results. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the potential areas of research is the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one-based drug delivery systems, which can improve the bioavailability and pharmacokinetics of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. Another area of research is the investigation of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one's potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is a synthetic compound that exhibits a wide range of biological activities such as anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action involves the inhibition of various enzymes and induction of apoptosis in cancer cells. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has potential applications in the treatment of various diseases and is a promising candidate for future research.
Synthesemethoden
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one can be synthesized by the condensation reaction between 4-hydroxyacetophenone and aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one induces cell death in cancer cells by inhibiting the activity of enzymes involved in cell survival and proliferation. In addition, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-7-9-15(18)10-8-14)11-16(19)13-5-3-2-4-6-13/h2-11,17-18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAPGPGSOLTSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-phenyl-2-buten-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5299035.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5299097.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)



![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)